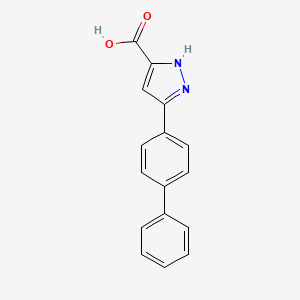
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole structures. The papers provided discuss various pyrazole derivatives, their synthesis, structural analysis, and potential applications, particularly as angiotensin II receptor antagonists, which are important in the treatment of hypertension .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product . Similarly, the synthesis of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involved a cyclocondensation reaction followed by further functionalization reactions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction (XRD), NMR spectroscopy, and computational methods like density functional theory (DFT). For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using XRD and compared with DFT calculations . The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization to introduce different substituents that can modulate their biological activity. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the versatility of pyrazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, spectroscopic characteristics, and nonlinear optical properties, are crucial for their potential applications. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C and exhibited interesting nonlinear optical properties . The spectroscopic properties, including FT-IR and NMR, are often used to confirm the structures of synthesized compounds .
Applications De Recherche Scientifique
Structural and Spectral Analysis
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid and its derivatives have been the subject of structural and spectral studies. These studies typically involve experimental and theoretical investigations using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Such research provides detailed insights into the molecular structure and electronic properties of these compounds (Viveka et al., 2016).
Optical Nonlinearity Applications
Certain derivatives of this compound have been explored for their optical nonlinearity, making them potential candidates for optical limiting applications. This involves studying their behavior under laser pulses and evaluating their nonlinear optical properties (Chandrakantha et al., 2013).
Synthesis and Crystallography
Research also focuses on the synthesis of these compounds, often exploring regiospecific synthesis methods and structural determination through crystallography. This provides essential data on molecular conformations and intermolecular interactions, useful in various chemical and pharmaceutical applications (Kumarasinghe et al., 2009).
Potential Pharmacological Applications
While avoiding specific drug use and dosage details, it's worth noting that some derivatives of this compound have been synthesized and investigated for potential pharmacological properties, including analgesic and anti-inflammatory activities. This type of research contributes to the development of new therapeutic agents (Gokulan et al., 2012).
Catalytic Synthesis
Studies have been conducted on the catalytic synthesis of certain derivatives, emphasizing the efficiency and yield of these processes. This research is significant in the field of chemical intermediates and pharmaceuticals (Prabakaran et al., 2012).
Antibacterial and Antifungal Applications
Research into metal complexes involving derivatives of this compound has shown potential antibacterial activities. These studies highlight the value of these compounds in developing new antimicrobial agents (Liu et al., 2014).
Orientations Futures
Pyrazoles, including “5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research could focus on exploring these applications further and developing new synthetic techniques for pyrazole derivatives .
Propriétés
IUPAC Name |
3-(4-phenylphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSWJYJXKAHOPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397734 |
Source


|
| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1037816-85-5 |
Source


|
| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
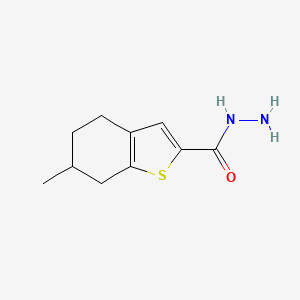
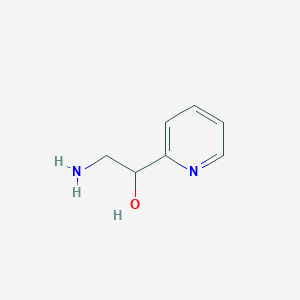
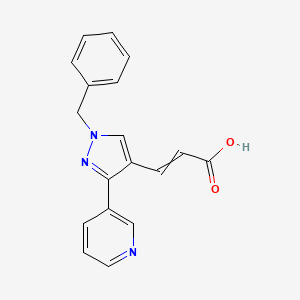

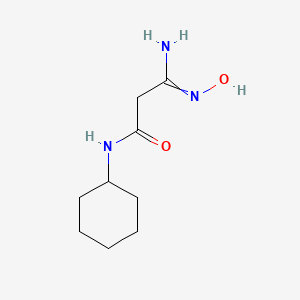
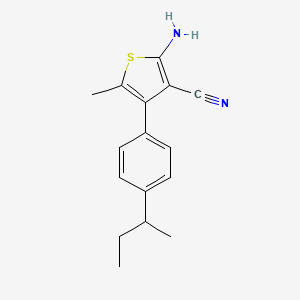



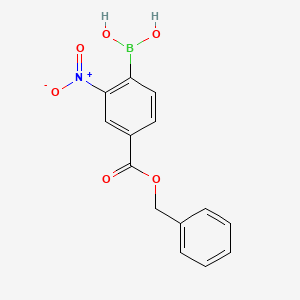

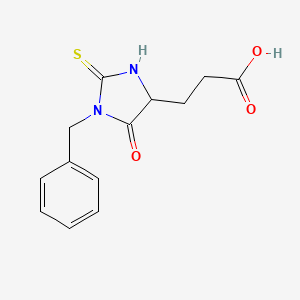
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)